![molecular formula C19H29N3O6S B3949905 N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)
N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate, commonly known as THIP, is a potent agonist of the GABA-A receptor. The GABA-A receptor is a type of ionotropic receptor that is responsible for mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). THIP has been extensively studied in scientific research due to its unique properties as a GABA-A receptor agonist.
Mécanisme D'action
THIP acts as a potent agonist of the N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate-A receptor. The this compound-A receptor is a type of ionotropic receptor that is responsible for mediating the inhibitory effects of the neurotransmitter this compound in the CNS. THIP binds to the this compound-A receptor at a specific site, known as the benzodiazepine site, and enhances the inhibitory effects of this compound. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization of the membrane and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has been shown to increase the duration of this compound-activated chloride currents in neurons, resulting in increased inhibitory effects. THIP has also been found to increase the binding of this compound to the this compound-A receptor, leading to enhanced inhibitory effects. THIP has been studied for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
THIP has several advantages for lab experiments. It is a potent and selective agonist of the N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate-A receptor, making it a useful tool for investigating the role of this compound-A receptors in the CNS. THIP has also been found to be relatively stable and easy to handle in lab experiments. However, THIP has some limitations for lab experiments. It has been found to have a short half-life in vivo, limiting its usefulness in some experiments. THIP has also been found to have some side effects, such as sedation and ataxia, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on THIP. One area of research is the development of more selective and potent N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate-A receptor agonists. Another area of research is the investigation of the potential use of THIP in the treatment of various neurological disorders. THIP has also been studied for its potential use in combination with other drugs, such as benzodiazepines, to enhance the inhibitory effects of this compound. Further research is needed to fully understand the potential of THIP as a therapeutic agent.
Applications De Recherche Scientifique
THIP has been extensively studied in scientific research due to its unique properties as a N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate-A receptor agonist. It has been used in various studies to investigate the role of this compound-A receptors in the CNS. THIP has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-(thiophen-2-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S.C2H2O4/c21-17(18-5-8-19-9-11-22-12-10-19)15-3-6-20(7-4-15)14-16-2-1-13-23-16;3-1(4)2(5)6/h1-2,13,15H,3-12,14H2,(H,18,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNFDSGFRRYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)CC3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



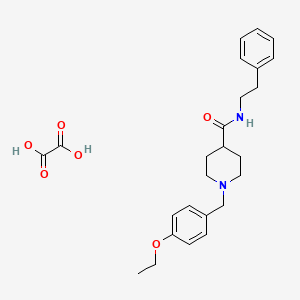

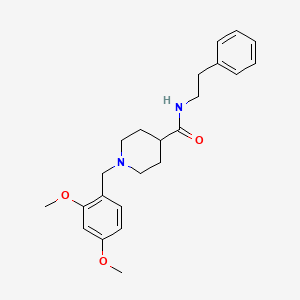
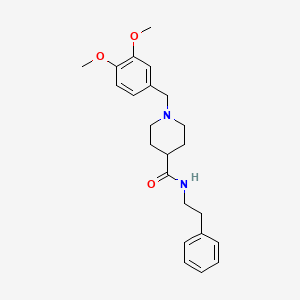

![1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
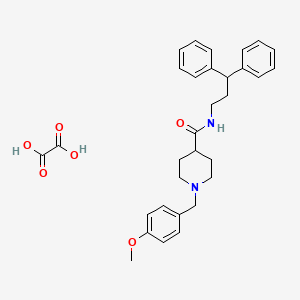
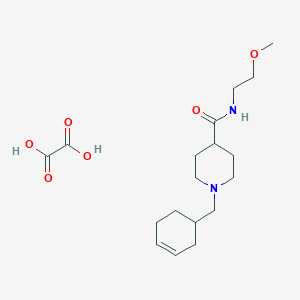
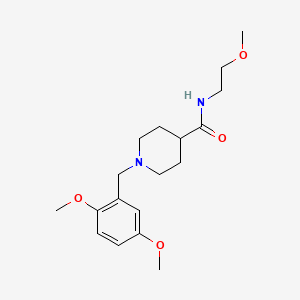

![1-[3-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949889.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)
![1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949906.png)